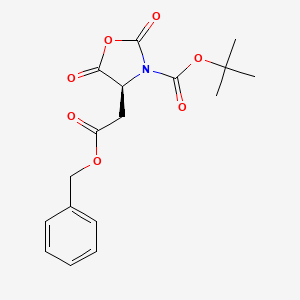![molecular formula C21H28O2 B585053 rac 8alpha-[Delta-5(10)]-Norgestrel CAS No. 5541-87-7](/img/structure/B585053.png)
rac 8alpha-[Delta-5(10)]-Norgestrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Inhibition Potency in Steroid 5alpha-Reductases
rac 8alpha-[Delta-5(10)]-Norgestrel, as part of the 19-nor-10-azasteroids class, exhibits inhibitory potency against human steroid 5alpha-reductases, which are enzymes converting testosterone to dihydrotestosterone in tissues. This action is relevant for treating endocrine diseases such as benign prostatic hyperplasia and prostatic cancer (Guarna et al., 1997).
Progestational Activity
rac 8alpha,9beta,10alpha,14beta-Progesterone, a compound structurally related to this compound, has been synthesized and analyzed for its progestational activity. It displayed notable activity in the Clauberg assay, indicating its potential use in hormonal therapies (Solo et al., 1979).
Role in Retinal Photoreceptor Neuroprotection
Norgestrel, a synthetic form of the female hormone progesterone, to which this compound is closely related, has been identified as a potential treatment for retinitis pigmentosa, a degenerative eye disease. It targets progesterone receptors in the retina to exert neuroprotective effects on photoreceptors (Wyse-Jackson et al., 2016).
Mechanism of Action
Target of Action
Rac 8alpha-[Delta-5(10)]-Norgestrel, also known as DTXSID00858220, is a synthetic steroidal progestin . It primarily targets the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Mode of Action
The compound is composed of a racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel . Only the levorotary enantiomer (levonorgestrel) is biologically active . Upon binding to its targets, it mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
It is known that the compound’s interaction with progesterone and estrogen receptors can influence various physiological processes, including ovulation, endometrial transformation, and cervical mucus changes .
Result of Action
The binding of this compound to progesterone and estrogen receptors results in a variety of molecular and cellular effects. These include inhibition of ovulation, thickening of cervical mucus to prevent sperm penetration, and alterations in the endometrium to prevent implantation .
properties
IUPAC Name |
(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-SYAJIYQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858220 |
Source


|
| Record name | (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5541-87-7 |
Source


|
| Record name | (8S,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

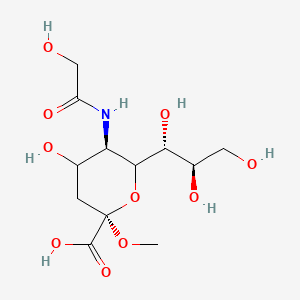

![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/no-structure.png)

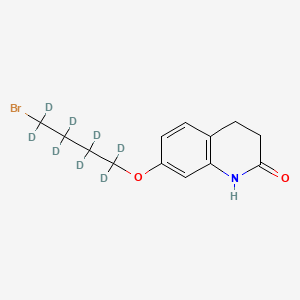
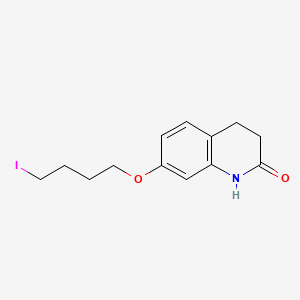

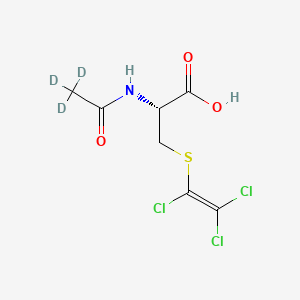
![4-Methoxy-3-formyl-2H-benzo[h]chromene](/img/structure/B584986.png)
![2-(6-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584989.png)
![4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol](/img/structure/B584991.png)
